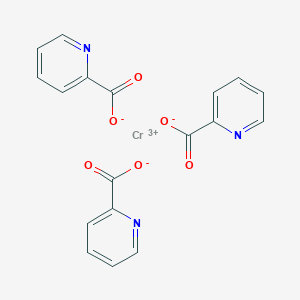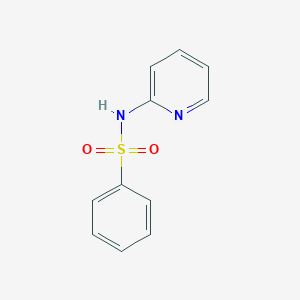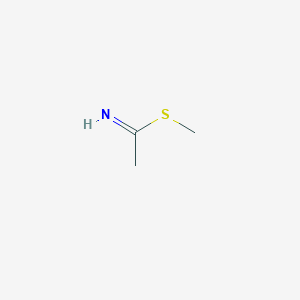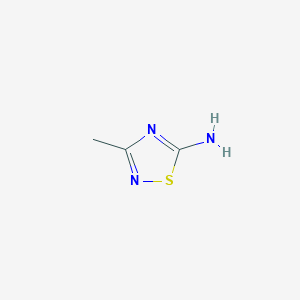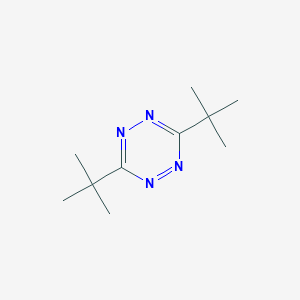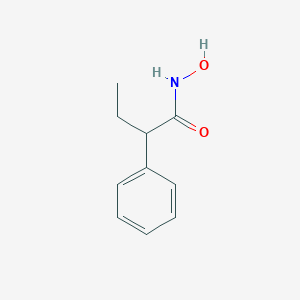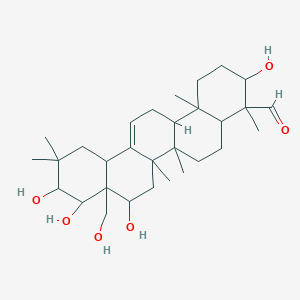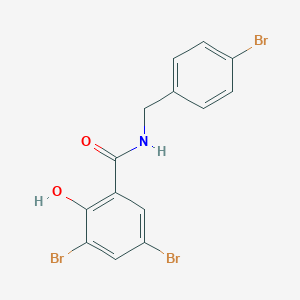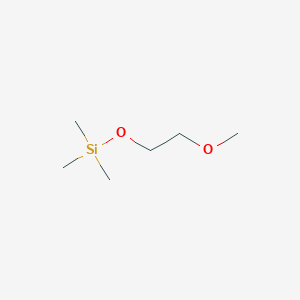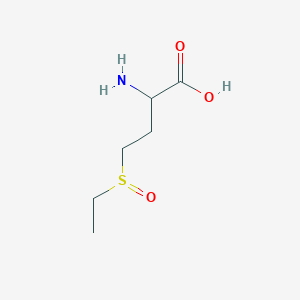![molecular formula C9H16N2O B102372 3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one CAS No. 16620-84-1](/img/structure/B102372.png)
3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "octahydropyrido[1,2-d][1,4]diazepin-2-one" or "OPD" for short. OPD is a heterocyclic compound that contains a diazepine ring fused with a pyridine ring.
Wirkmechanismus
The mechanism of action of OPD is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. OPD has been shown to modulate the activity of various enzymes, including monoamine oxidase and acetylcholinesterase. OPD has also been shown to bind to various receptors in the brain, including the dopamine and serotonin receptors.
Biochemische Und Physiologische Effekte
OPD has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that OPD can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that OPD can improve cognitive function and reduce symptoms of depression and anxiety. OPD has also been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
OPD has several advantages for use in lab experiments, including its high stability and low toxicity. However, OPD is a challenging compound to synthesize, and it may not be readily available in large quantities. Additionally, OPD has a complex structure, which may make it difficult to study its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on OPD. One area of research is the development of new synthetic methods for OPD that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of OPD, which may provide insights into its potential therapeutic applications. Additionally, there is a need for more in vivo studies to evaluate the safety and efficacy of OPD in animal models. Finally, there is a need for more studies to investigate the potential applications of OPD in materials science, including its use as a building block for the synthesis of novel materials.
Synthesemethoden
OPD can be synthesized through various methods, including the reduction of 3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepine-2,6-dione with sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 1,2-diaminopyridine with cyclohexanone in the presence of a reducing agent. The synthesis of OPD is a challenging process that requires careful optimization of reaction conditions to obtain high yields.
Wissenschaftliche Forschungsanwendungen
OPD has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, OPD has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. In neuroscience, OPD has been shown to modulate the activity of various neurotransmitter systems, including the dopamine and serotonin systems. In materials science, OPD has been used as a building block for the synthesis of novel polymers and materials.
Eigenschaften
CAS-Nummer |
16620-84-1 |
|---|---|
Produktname |
3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one |
Molekularformel |
C9H16N2O |
Molekulargewicht |
168.24 g/mol |
IUPAC-Name |
3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one |
InChI |
InChI=1S/C9H16N2O/c12-9-7-8-3-1-2-5-11(8)6-4-10-9/h8H,1-7H2,(H,10,12) |
InChI-Schlüssel |
BSRKEGXLHDDNPM-UHFFFAOYSA-N |
SMILES |
C1CCN2CCNC(=O)CC2C1 |
Kanonische SMILES |
C1CCN2CCNC(=O)CC2C1 |
Synonyme |
1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-d][1,4]diazepin-2(3H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



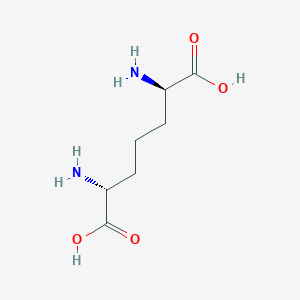
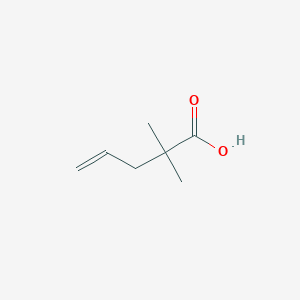
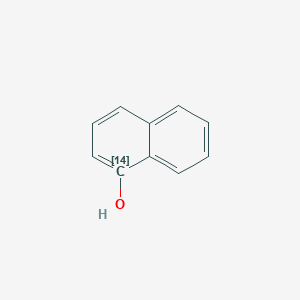
![11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B102298.png)
